molecular formula C7H14N2O B6282776 (3R)-3-amino-1-methylazepan-2-one CAS No. 1375245-25-2

(3R)-3-amino-1-methylazepan-2-one

Cat. No.: B6282776
CAS No.: 1375245-25-2
M. Wt: 142.20 g/mol
InChI Key: GSUTYTQBQFQORF-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-1-methylazepan-2-one is a seven-membered lactam featuring a methyl group at the 1-position and an amino group at the 3-position in the (R)-configuration. This chiral compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. It is commercially available from Chengdu Firster Pharmaceutical Co., Ltd., which highlights its relevance in drug discovery pipelines .

Properties

CAS No.

1375245-25-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-amino-1-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

GSUTYTQBQFQORF-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCCC[C@H](C1=O)N

Canonical SMILES

CN1CCCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a cyclizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of (3R)-3-amino-1-methylazepan-2-one may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azepanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(3R)-3-amino-1-methylazepan-2-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form oxo derivatives.
  • Reduction : The carbonyl group can be reduced to produce alcohol derivatives.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateOxo derivatives
ReductionSodium borohydrideAlcohol derivatives
SubstitutionAlkyl halidesSubstituted azepanones

Biology

Research indicates that (3R)-3-amino-1-methylazepan-2-one exhibits potential biological activity, particularly in its interactions with various biomolecules:

  • Enzyme Interactions : The compound's amino group allows for hydrogen bonding with enzymes, potentially altering their activity.
  • Protein Interactions : It may influence the structure and function of proteins, making it a candidate for further pharmacological exploration.

Medicine

The compound is being investigated for its therapeutic potential:

  • Pharmaceutical Intermediate : It is explored as an intermediate in drug development targeting specific biological pathways.
  • CGRP Antagonists : Some studies have indicated its potential role in developing drugs for treating conditions like migraines by acting on CGRP receptors .

Mechanism of Action

The mechanism of action of (3R)-3-amino-1-methylazepan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

(R)-3-Amino-1-ethylazepan-2-one

Structural Differences :

  • Alkyl Substituent : The ethyl group at the 1-position (vs. methyl in the parent compound).
  • Molecular Formula: C₉H₁₇N₃O (MW: 183.25) vs. (3R)-3-amino-1-methylazepan-2-one (inferred formula: C₇H₁₃N₂O; MW ~155) .

Physicochemical Properties :

  • The ethyl derivative is a colorless crystalline solid, while the methyl variant’s physical state is unspecified but likely similar.

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Structural Differences :

  • Additional substituents: A 3-hydroxyphenyl group and an ethyl group at the 3-position.
  • Molecular Formula: C₁₅H₂₁NO₂ (MW: 247.34) .

Key Features :

  • The hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, enabling interactions with biological targets (e.g., enzymes, receptors).
  • Technical-grade purity suggests use in niche syntheses rather than drug candidates.

Divergence from Parent Compound :

  • Increased molecular complexity broadens applications in medicinal chemistry but reduces versatility as a simple intermediate.

(3S)-3-Amino-1-methylazepan-2-one Hydrochloride

Structural Differences :

  • Stereochemistry: (S)-configuration vs. (R)-configuration in the parent compound.
  • Form : Hydrochloride salt (MW: 226.53 for the salt; free base ~190.07) .

Functional Implications :

  • Enantiomeric differences significantly impact biological activity. For example, the (S)-isomer may exhibit distinct binding affinities or metabolic pathways.
  • The hydrochloride salt improves aqueous solubility, facilitating use in formulations or reactions requiring polar solvents.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight Key Substituents Primary Applications
(3R)-3-Amino-1-methylazepan-2-one C₇H₁₃N₂O* ~155 1-methyl, 3-amino (R) Pharmaceutical intermediates
(R)-3-Amino-1-ethylazepan-2-one C₉H₁₇N₃O 183.25 1-ethyl, 3-amino (R) Antibiotics, peptide synthesis
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one C₁₅H₂₁NO₂ 247.34 1-methyl, 3-ethyl, 3-hydroxyphenyl Technical-grade syntheses
(3S)-3-Amino-1-methylazepan-2-one HCl C₇H₁₄ClN₂O 226.53 1-methyl, 3-amino (S), HCl salt Solubility-enhanced applications

Biological Activity

(3R)-3-amino-1-methylazepan-2-one is a cyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H14_{14}N2_2O
  • Molecular Weight : 142.20 g/mol
  • Structure : Contains a seven-membered azepane ring with an amino group at the 3-position and a methyl group at the 1-position.

The biological activity of (3R)-3-amino-1-methylazepan-2-one is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function.
  • Enzyme Interaction : It has been identified as a potential inhibitor of peptide deformylase, an enzyme critical for bacterial protein synthesis, suggesting antibacterial properties .

Antibacterial Activity

Recent studies indicate that (3R)-3-amino-1-methylazepan-2-one exhibits antibacterial activity through the inhibition of peptide deformylase. This mechanism disrupts bacterial protein synthesis, leading to potential therapeutic applications in antibiotic development.

Psychoactive Properties

While primarily studied for its antibacterial effects, there is emerging interest in its psychoactive properties. Some research suggests that compounds with similar structures may interact with cannabinoid receptors, which could lead to novel psychoactive substances .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibition of peptide deformylase
PsychoactivePotential interaction with cannabinoid receptors
Enzyme InhibitionModulation of enzyme activity via hydrogen bonding

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of (3R)-3-amino-1-methylazepan-2-one against various bacterial strains, the compound demonstrated significant inhibition of growth in Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.

Table 2: Comparison with Related Compounds

CompoundStructure TypeBiological Activity
(3R)-3-amino-1-methylazepan-2-oneAzepane RingAntibacterial, potential psychoactive effects
(3R)-3-amino-1-methylpiperidinePiperidine RingNeurotransmitter modulation
(3R)-3-amino-1-methylpyrrolidinePyrrolidine RingLimited antibacterial activity

The azepane ring structure of (3R)-3-amino-1-methylazepan-2-one provides unique properties compared to piperidine and pyrrolidine derivatives, potentially leading to distinct biological activities.

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms and therapeutic potentials of (3R)-3-amino-1-methylazepan-2-one. Future studies may focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target enzymes or receptors.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential pharmaceutical applications.

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